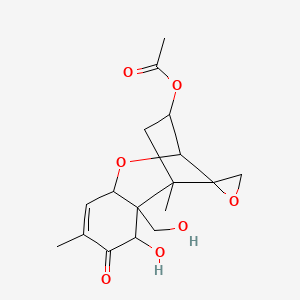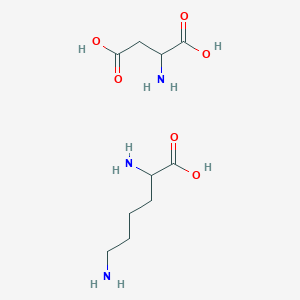
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid is an organic compound with a complex structure that includes a sulfonic acid group, a hydroxyethylamino group, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfonamides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbenzenesulfonic acid: Lacks the hydroxyethylamino group, making it less versatile in certain applications.
5-(2-Aminoethylamino)-2,3-dimethylbenzenesulfonic acid: Contains an aminoethylamino group instead of a hydroxyethylamino group, which may alter its reactivity and biological activity.
5-(2-Hydroxyethylamino)-2,4-dimethylbenzenesulfonic acid: Similar structure but with different substitution pattern on the benzene ring, potentially affecting its chemical properties.
Uniqueness
5-(2-Hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid is unique due to the presence of both hydroxyethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H15NO4S |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
5-(2-hydroxyethylamino)-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H15NO4S/c1-7-5-9(11-3-4-12)6-10(8(7)2)16(13,14)15/h5-6,11-12H,3-4H2,1-2H3,(H,13,14,15) |
Clave InChI |
CUPGURNXMXUCHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)S(=O)(=O)O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13389828.png)
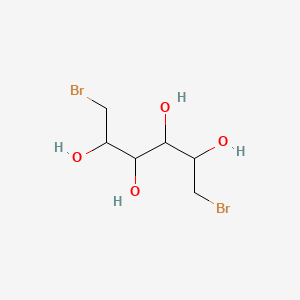
![Sodium;[3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B13389833.png)
![1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13389843.png)
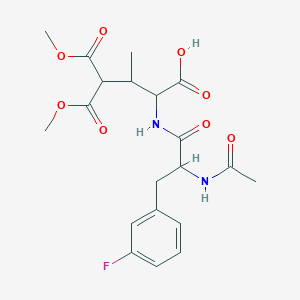
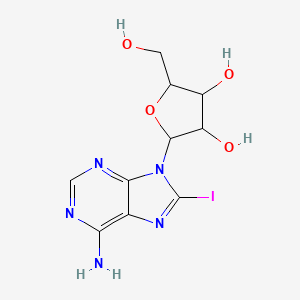
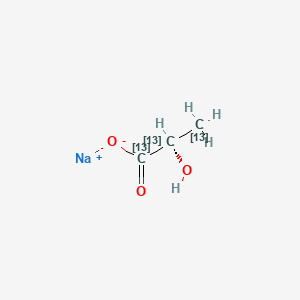
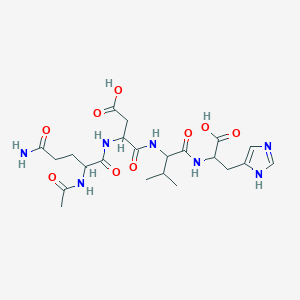
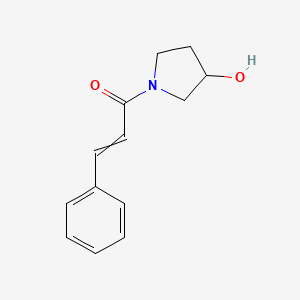

![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
